3-[4-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE
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Overview
Description
3-[4-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(benzyloxy)benzohydrazide with 5-(bromomethyl)furan-2-carbaldehyde in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-[4-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzyloxy and furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[4-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-[4-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways essential for microbial or cancer cell survival . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(BENZYLOXY)PHENYL]-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
Uniqueness
3-[4-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE is unique due to its combination of a benzyloxyphenyl group and a furan-2-yl group linked by an oxadiazole ring. This structure imparts specific electronic and steric properties that can enhance its biological activity and stability compared to similar compounds.
Properties
IUPAC Name |
5-[5-[(4-methylphenyl)sulfonylmethyl]furan-2-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5S/c1-19-7-14-24(15-8-19)35(30,31)18-23-13-16-25(33-23)27-28-26(29-34-27)21-9-11-22(12-10-21)32-17-20-5-3-2-4-6-20/h2-16H,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYSJDXNGZXMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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